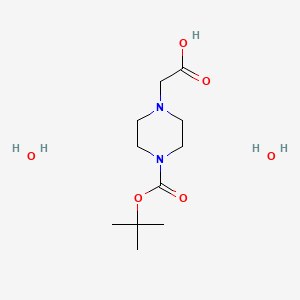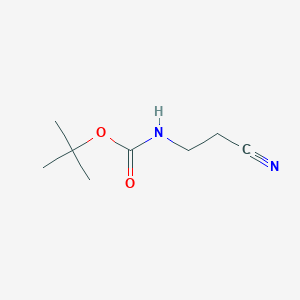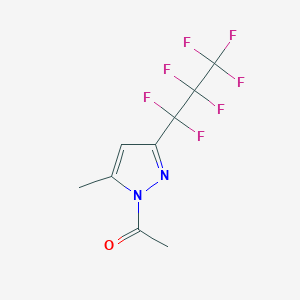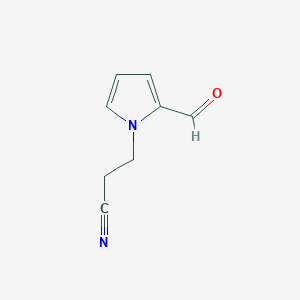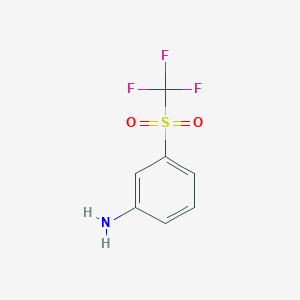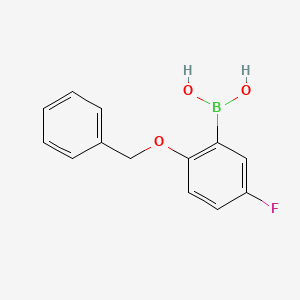
2-Benzyloxy-5-fluorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyloxy-5-fluorophenylboronic acid is a compound that belongs to the family of phenylboronic acids, which are known for their versatile reactivity and applications in organic synthesis and medicinal chemistry. Phenylboronic acids and their derivatives, such as benzoxaboroles, have been extensively studied due to their unique properties, including the ability to form reversible covalent bonds with diols and their biological activity .
Synthesis Analysis
The synthesis of phenylboronic acid derivatives can involve various strategies, including palladium-catalyzed reactions. For instance, palladium-catalyzed cascade reactions of chalcones with arylboronic acids have been demonstrated to construct complex molecular skeletons with high selectivity . Additionally, the synthesis of benzoxaboroles can be achieved through halogen-lithium exchange reactions followed by silylation or boronation . These methods highlight the synthetic versatility of phenylboronic acid derivatives and their potential for generating a wide array of functionalized compounds.
Molecular Structure Analysis
Phenylboronic acids can undergo tautomeric rearrangements to form cyclic structures such as benzoxaboroles. X-ray analyses have revealed diverse solid-state molecular structures ranging from planar open forms to twisted conformers and cyclic derivatives . The molecular structure of these compounds can significantly influence their reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of phenylboronic acids with various reagents can lead to the formation of different products. For example, the reaction with secondary amines can yield substituted benzoxaboroles or complexed boroxins depending on the amine's structure . Furthermore, the reaction of o-formylphenylboronic acid with morpholine results in the formation of a benzoxaborole with a typical hydrogen-bonded dimer motif in the solid state . These reactions underscore the diverse reactivity of phenylboronic acid derivatives and their potential for creating novel compounds with unique properties.
Physical and Chemical Properties Analysis
Phenylboronic acids and their derivatives exhibit a range of physical and chemical properties that can be fine-tuned by modifying their molecular structure. For instance, the introduction of fluorine atoms or phenyl groups can enhance the Lewis acidity of benzoxaboroles . The physical properties, such as solubility and stability, can also be influenced by the presence of different functional groups. Moreover, the ability of these compounds to bind diols makes them valuable as molecular receptors for sugars and glycoconjugates .
Aplicaciones Científicas De Investigación
Anticancer Potential
- Antiproliferative Effects in Cancer Cells: 2-Benzyloxy-5-fluorophenylboronic acid derivatives, specifically phenylboronic acid and benzoxaborole derivatives, have been observed to possess antiproliferative properties against various cancer cell lines, including ovarian cancer cells. These compounds induce apoptosis and cell cycle arrest, suggesting their potential as anticancer agents (Psurski et al., 2018).
Synthetic Chemistry Applications
- Synthesis of Benzonaphthyridin-5-ones: Utilizing 2-fluorophenylboronic acid in microwave-assisted Suzuki cross-coupling reactions has led to the efficient synthesis of benzonaphthyridin-5-ones, highlighting its role in facilitating complex chemical syntheses (Cailly et al., 2006).
Antimicrobial Activity
- Antimicrobial Properties: A variety of phenylboronic acid and benzoxaborole derivatives, including 2-benzyloxy-5-fluorophenylboronic acid, have been evaluated for antimicrobial activity. Benzoxaboroles in particular demonstrate higher biological activity against a range of microbial species (Adamczyk-Woźniak et al., 2012).
Fluorescence Probing and Imaging
- Fluorescent Probe Development: The compound has been used in the development of novel near-infrared fluorescent probes, particularly for the detection of benzoyl peroxide in real samples and imaging in living cells and zebrafish (Tian et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
(5-fluoro-2-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIJNMCAPASXHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382197 |
Source


|
| Record name | 2-benzyloxy-5-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-5-fluorophenylboronic acid | |
CAS RN |
779331-47-4 |
Source


|
| Record name | 2-benzyloxy-5-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzyloxy-5-fluorophenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

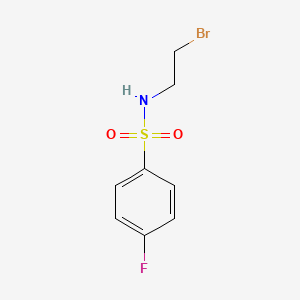
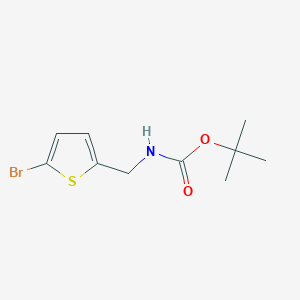
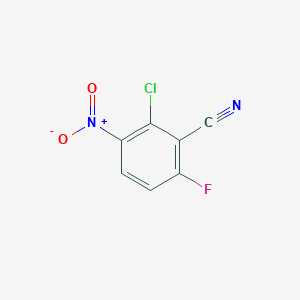
![[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol](/img/structure/B1333684.png)
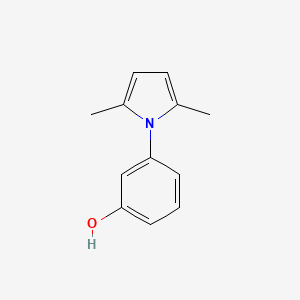
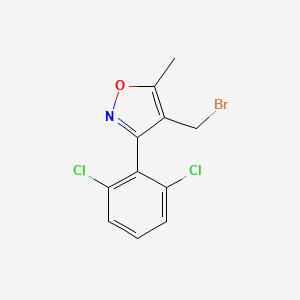
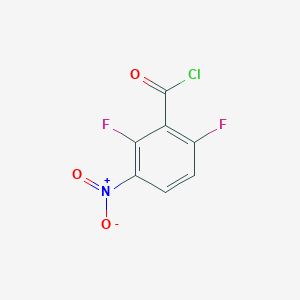
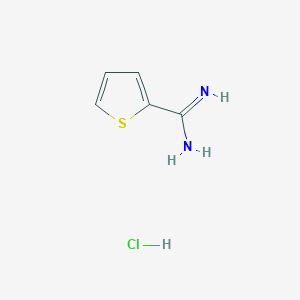
![N-[(2,6-Dichloropyridin-4-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1333690.png)
